Molecular Weight and Heavy Atom Count Differentiate from First-Line 1-Aminoadamantane Drugs
The target compound (MW 271.87 g/mol, 18 heavy atoms) is significantly larger than the clinically approved 1-aminoadamantanes amantadine (MW 187.71 g/mol, 12 heavy atoms) and memantine (MW 215.76 g/mol, 14 heavy atoms) [1]. This 45% increase in molecular weight relative to amantadine directly impacts passive membrane permeability, blood-brain barrier penetration potential, and target-binding cavity accommodation [2]. The extended butyl chain with a terminal tertiary amine introduces a second basic center not present in amantadine or memantine, fundamentally altering the protonation state and hydrogen-bonding capacity at physiological pH.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 271.87 g/mol |
| Comparator Or Baseline | Amantadine HCl: 187.71 g/mol; Memantine HCl: 215.76 g/mol |
| Quantified Difference | +84.16 g/mol vs. amantadine (+45%); +56.11 g/mol vs. memantine (+26%) |
| Conditions | Computed from molecular formula (PubChem); free base forms compared for mechanistic relevance. |
Why This Matters
This molecular weight difference substantially exceeds typical thresholds for passive paracellular diffusion, meaning the target compound cannot serve as a drop-in replacement for amantadine or memantine in any formulation requiring equivalent pharmacokinetics.
- [1] PubChem. (2026). Compound Summaries for CID 40432, CID 2130 (Amantadine), CID 4054 (Memantine). National Center for Biotechnology Information. View Source
- [2] Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. View Source
